3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
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Overview
Description
The compound “3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate” is a complex organic molecule. It contains a chromen-7-yl group, which is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring. The molecule also contains methoxy groups and a benzoate ester group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a chromene core with various substitutions. The 3,4-dimethoxyphenyl group suggests a phenyl ring with two methoxy groups at the 3 and 4 positions. The 4-oxo group indicates a carbonyl group at the 4 position of the chromene core. The 4-methoxybenzoate group suggests a benzoate ester with a methoxy group at the 4 position .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The ester group could undergo hydrolysis or transesterification. The aromatic rings might participate in electrophilic aromatic substitution reactions, and the methoxy groups could potentially be demethylated .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of aromatic rings and polar functional groups (like the ester and ether groups) would likely impact its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Synthesis and Complexation Studies
- A study by Gündüz et al. (2006) explored the synthesis of novel 3-methoxyphenyl chromenone crown ethers, which are closely related to the compound . These ethers were then used to study complexation with different ions, providing insights into the potential applications of such compounds in molecular recognition and sensor development.
Methodologies for Synthesis
- Bam & Chalifoux (2018) developed a highly regioselective synthesis method for 2,3-disubstituted chromen-4-one derivatives, which include the target compound. This method involves a domino reaction sequence, highlighting the potential for efficient synthesis of these compounds in pharmaceutical and materials science research.
Ligand Synthesis for Metal Complexes
- Research by Budzisz et al. (2004) discussed the synthesis of highly substituted pyrazoles, using compounds similar to 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate. These pyrazoles were then used to create complexes with platinum(II) and palladium(II) ions, indicating potential applications in the development of new materials and catalysts.
Enzymatic Reactions
- An investigation into enzymatic reactions involving compounds similar to the target molecule was conducted by Stupperich et al. (1996). This research explored the O-demethylation of methoxy compounds by enzymes, which could have implications for understanding metabolic pathways and developing biotechnological applications.
Pharmacological Applications
- The metabolism of a P-glycoprotein inhibitor, closely related to the target compound, was studied by Paek et al. (2006). This research is crucial for understanding how similar compounds are metabolized in biological systems, which is vital for drug development and pharmacokinetics.
Organic Chemistry and Catalysis
- Gambarotti & Bjørsvik (2015) explored the oxidation mechanisms of methoxy-substituted benzenes. Their findings are relevant for understanding the chemical behavior of the target compound, particularly in reactions involving oxygen insertion and ring hydroxylation.
Chemiluminescence Studies
- Research by Watanabe et al. (2014) focused on the chemiluminescence of certain dioxetanes, which are structurally related to the target compound. This study is significant for the development of new materials for optical and sensor applications.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O7/c1-28-17-7-4-15(5-8-17)25(27)32-18-9-10-19-22(13-18)31-14-20(24(19)26)16-6-11-21(29-2)23(12-16)30-3/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISAUBNIOLJFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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